An In-depth Technical Guide on the Physical Properties of 2-Bicyclo[2.1.1]hexanylmethanamine
An In-depth Technical Guide on the Physical Properties of 2-Bicyclo[2.1.1]hexanylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bicyclo[2.1.1]hexanylmethanamine is a saturated bicyclic amine that holds significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable bioisostere for aromatic rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates. This technical guide provides a summary of the predicted physical properties of 2-Bicyclo[2.1.1]hexanylmethanamine, a representative experimental protocol for the synthesis of its core scaffold, and visualizations of its synthetic pathway and structural relationships.
Predicted Physical Properties
Due to the limited availability of experimental data for 2-Bicyclo[2.1.1]hexanylmethanamine, the following table summarizes its predicted physical properties. These values have been estimated using computational models and should be considered as approximations.
| Property | Predicted Value | Notes |
| Molecular Formula | C₇H₁₃N | |
| Molecular Weight | 111.18 g/mol | |
| Boiling Point | 155-165 °C | at 760 mmHg |
| Density | 0.92 ± 0.06 g/cm³ | |
| pKa | 10.5 ± 0.2 | Basic |
| LogP | 1.8 ± 0.3 | |
| Water Solubility | Moderately soluble | |
| Refractive Index | 1.48 ± 0.03 |
Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified.
Experimental Protocols: Synthesis of the Bicyclo[2.1.1]hexane Core
A common and effective method for the synthesis of the bicyclo[2.1.1]hexane core is through an intramolecular [2+2] photocycloaddition of a 1,5-diene. The resulting bicyclic ketone can then be further functionalized to yield the desired amine.
1. Synthesis of 1,5-Diene Precursor:
The synthesis begins with the preparation of a suitable 1,5-diene precursor. A variety of synthetic routes can be employed depending on the desired substitution pattern.
2. Intramolecular [2+2] Photocycloaddition:
The 1,5-diene is subjected to photochemical irradiation to induce a [2+2] cycloaddition, forming the bicyclo[2.1.1]hexane ring system.
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Reaction Conditions: The diene is dissolved in an appropriate solvent (e.g., acetone, acetonitrile) and irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a specific wavelength (typically around 300 nm). The reaction is usually carried out at room temperature and under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the bicyclo[2.1.1]hexan-2-one.
3. Conversion to 2-Bicyclo[2.1.1]hexanylmethanamine:
The bicyclo[2.1.1]hexan-2-one can be converted to the target aminomethyl derivative through various synthetic transformations, such as reductive amination.
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Reductive Amination: The ketone is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., methanol). The reaction mixture is stirred at room temperature until the starting material is consumed.
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Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 2-Bicyclo[2.1.1]hexanylmethanamine, is purified by distillation or chromatography.
Visualizations
The following diagrams illustrate the general synthetic workflow and the structural context of 2-Bicyclo[2.1.1]hexanylmethanamine.
Caption: General synthetic workflow for 2-Bicyclo[2.1.1]hexanylmethanamine.
Caption: Structural relationships of 2-Bicyclo[2.1.1]hexanylmethanamine.





